Hydroxyzine d4 Hydroxyzine d4 Hydroxyzine d4 is a deuterium labelled Hydroxyzine. Hydroxyzine is a histamine H1 receptor antagonist with an anti-allergic property, which is used to treat chronic urticaria, dermatitis and other inflammations.
Brand Name: Vulcanchem
CAS No.: 1219908-92-5
VCID: VC0196432
InChI:
SMILES:
Molecular Formula: C21H23D4ClN2O2
Molecular Weight: 378.93

Hydroxyzine d4

CAS No.: 1219908-92-5

Cat. No.: VC0196432

Molecular Formula: C21H23D4ClN2O2

Molecular Weight: 378.93

Purity: 98% HPLC

* For research use only. Not for human or veterinary use.

Hydroxyzine d4 - 1219908-92-5

CAS No. 1219908-92-5
Molecular Formula C21H23D4ClN2O2
Molecular Weight 378.93

Chemical Identity and Structure

Hydroxyzine D4 is a deuterium-labeled version of hydroxyzine, a first-generation antihistamine belonging to the piperazine class. The "D4" designation indicates that four hydrogen atoms in the hydroxyzine molecule have been replaced with deuterium atoms (an isotope of hydrogen containing one neutron and one proton) . This strategic labeling maintains the compound's pharmacological properties while providing distinct analytical advantages.

Molecular Properties

Hydroxyzine D4 possesses specific chemical characteristics that define its identity and utility in research settings:

PropertyValue
CAS Number2070014-84-3
Molecular FormulaC₂₁H₂₃D₄ClN₂O₂
Molecular Weight378.93 g/mol
StructureFeatures piperazine ring with deuterium substitutions

The structure includes a piperazine ring, which is essential for its pharmacological activity, along with an ethoxy group that enhances its solubility and bioavailability. The deuterium atoms are strategically positioned in the molecule to facilitate tracking in pharmacokinetic studies while maintaining structural integrity.

Salt Forms and Variants

Hydroxyzine D4 is available in various salt forms for different research applications, most commonly as the dihydrochloride salt:

Salt FormMolecular FormulaMolecular Weight
Free BaseC₂₁H₂₃D₄ClN₂O₂378.93 g/mol
DihydrochlorideC₂₁H₂₅D₄Cl₃N₂O₂451.85 g/mol

Synthesis and Production

The production of Hydroxyzine D4 involves specialized synthetic pathways designed to incorporate deuterium atoms at specific positions while maintaining the compound's structural integrity and pharmacological properties.

Synthetic Methodology

The synthesis of Hydroxyzine D4 typically employs deuterated precursors in reaction sequences similar to those used for non-deuterated hydroxyzine. The process must carefully control reaction conditions to maintain deuterium incorporation and prevent hydrogen-deuterium exchange at unintended positions. This precision manufacturing ensures that the final product contains deuterium atoms exactly where needed for research applications.

Quality Control Parameters

Manufacturing of Hydroxyzine D4 for research applications requires rigorous quality control protocols:

ParameterSpecificationAnalytical Method
Chemical Purity≥98%HPLC
Isotopic Purity≥98% deuterium at labeled positionsNMR spectroscopy
IdentityStructure confirmationMass spectrometry, NMR

These stringent quality control measures ensure the compound's suitability for sensitive analytical applications, particularly in pharmacokinetic studies where accurate quantification is essential.

Research Applications

Analytical Chemistry Applications

Hydroxyzine D4 serves as an essential internal standard in analytical chemistry, particularly in quantitative analyses using liquid chromatography-mass spectrometry (LC-MS) techniques. Its primary applications include:

  • Method validation for hydroxyzine quantification in pharmaceutical formulations

  • Development of bioanalytical methods for hydroxyzine detection in biological samples

  • Quality control procedures for hydroxyzine-containing products

The compound's deuterium labeling creates a mass shift that allows clear differentiation from non-deuterated hydroxyzine in mass spectrometry, while maintaining nearly identical chromatographic behavior.

Pharmacokinetic Studies

In pharmacokinetic research, Hydroxyzine D4 provides crucial advantages:

  • Enables accurate tracking of hydroxyzine absorption, distribution, metabolism, and elimination

  • Facilitates distinction between parent compound and metabolites

  • Allows for precise quantification in complex biological matrices

  • Supports drug-drug interaction studies involving hydroxyzine

These applications are essential for understanding hydroxyzine's therapeutic effectiveness and potential side effects across different patient populations.

Drug Development Support

Hydroxyzine D4 plays a significant role in drug development processes:

  • Supports bioequivalence studies for generic hydroxyzine formulations

  • Aids in metabolite identification and profiling

  • Facilitates investigation of hydroxyzine's pharmacodynamic properties

  • Enables precise pharmacokinetic modeling to optimize dosing regimens

The compound's high purity levels make it particularly suitable for these critical research applications.

Chemical Reactions and Stability

Reactivity Profile

Hydroxyzine D4 undergoes chemical reactions similar to non-deuterated hydroxyzine, though potentially with slightly altered kinetics due to the deuterium isotope effect:

  • Oxidation reactions: Formation of N-oxide derivatives

  • Reduction reactions: Potential for reduction at various functional groups

  • Substitution reactions: Particularly at the piperazine nitrogen atoms

These reaction pathways parallel the metabolic transformations of hydroxyzine in biological systems, making them relevant for understanding the compound's in vivo behavior.

Storage ParameterRecommendation
Temperature-20°C (general), -80°C (long-term)
Solution StabilityUse within 1 month when stored at -20°C
Solvent CompatibilitySoluble in DMSO and other polar organic solvents
Special ConsiderationsAvoid repeated freeze-thaw cycles

These storage recommendations ensure the compound maintains its chemical and isotopic integrity during research use .

Comparison with Non-Deuterated Hydroxyzine

While functionally similar to standard hydroxyzine, Hydroxyzine D4 offers distinct advantages for research applications:

CharacteristicHydroxyzineHydroxyzine D4
Primary UseClinical (therapeutic)Research (analytical standard)
Mass SpectrometryStandard isotope pattern+4 m/z shift in mass spectrum
Metabolism RateStandardPotentially slower at deuterated positions
CostLowerHigher due to specialized synthesis

This comparative profile highlights why Hydroxyzine D4 is preferred for analytical applications despite its higher cost compared to non-deuterated hydroxyzine.

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